molecular formula C23H23FN4O4S B3010664 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 921575-97-5

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3010664
CAS No.: 921575-97-5
M. Wt: 470.52
InChI Key: LADWMSUSSHANTR-UHFFFAOYSA-N
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Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazinone core, a fluorophenyl group, and a pyrrolidinylsulfonylbenzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazinone intermediate.

    Attachment of the Ethyl Linker: The ethyl linker is added through an alkylation reaction, using ethyl halides in the presence of a base.

    Formation of the Pyrrolidinylsulfonylbenzamide Moiety: This step involves the sulfonylation of a pyrrolidine derivative followed by amide bond formation with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core and the ethyl linker, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone and benzamide moieties, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation. It could be used in the study of biological pathways and the development of new therapeutic agents.

Medicine

In medicine, this compound has potential as a drug candidate due to its ability to interact with specific molecular targets. It could be investigated for its efficacy in treating various diseases, including cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4S/c24-19-7-3-17(4-8-19)21-11-12-22(29)28(26-21)16-13-25-23(30)18-5-9-20(10-6-18)33(31,32)27-14-1-2-15-27/h3-12H,1-2,13-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADWMSUSSHANTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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